1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine
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Overview
Description
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-bromo-3-fluorophenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine typically involves the reaction of 4-bromo-3-fluorophenol with 2-chloroethylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Corresponding reduced products.
Scientific Research Applications
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-Bromo-4-fluorophenoxy)ethyl]pyrrolidine: Similar structure but with different positional isomers.
1-[2-(4-Bromo-2-fluorophenoxy)ethyl]pyrrolidine: Another positional isomer with different properties.
Uniqueness
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C12H15BrFNO |
---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
1-[2-(4-bromo-3-fluorophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15BrFNO/c13-11-4-3-10(9-12(11)14)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 |
InChI Key |
KNBATYOPZZLWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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